molecular formula C8H14Cl2N2 B8094815 2,3-Dimethylbenzene-1,4-diamine dihydrochloride

2,3-Dimethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B8094815
M. Wt: 209.11 g/mol
InChI Key: OBVWIEMHEWCPIP-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, featuring two methyl groups and two amino groups on the benzene ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the nitration of 2,3-dimethylbenzene followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of strong reducing agents such as iron or hydrogen in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes nitration, reduction, and purification steps. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst are employed.

  • Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst are typical.

Major Products Formed:

  • Oxidation: Quinones and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Dimethylbenzene-1,4-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and dyes. Its applications extend to fields such as medicinal chemistry, where it is used to develop new drugs, and in materials science, where it is used to create advanced materials.

Mechanism of Action

2,3-Dimethylbenzene-1,4-diamine dihydrochloride is similar to other diamines and their derivatives, such as 1,4-phenylenediamine and 1,2-diaminobenzene. its unique structure, with two methyl groups, provides distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other diamines may not be suitable.

Comparison with Similar Compounds

  • 1,4-Phenylenediamine

  • 1,2-Diaminobenzene

  • 1,3-Dimethylbenzene-1,4-diamine dihydrochloride

  • 1,4-Benzenediamine

Properties

IUPAC Name

2,3-dimethylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-5-6(2)8(10)4-3-7(5)9;;/h3-4H,9-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVWIEMHEWCPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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